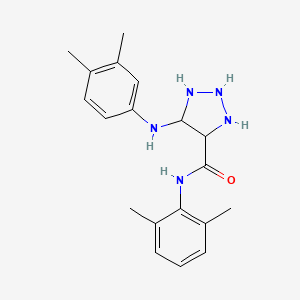
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide, also known as DMAT, is a chemical compound that belongs to the triazolidine family. DMAT is a potent inhibitor of protein kinase CK2, which plays a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMAT has gained attention in scientific research due to its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Anticancer Activity
Research has demonstrated the synthesis of functionalized amino acid derivatives showing promising cytotoxicity against human cancer cell lines, indicating potential applications in designing new anticancer agents. These compounds have shown interesting cytotoxicity in ovarian and oral cancers, which could be beneficial for the development of novel therapeutic strategies (Kumar et al., 2009).
Antimicrobial Activity
Another area of application includes the synthesis of new pyridothienopyrimidines and pyridothienotriazines, which were evaluated for their antimicrobial activities. This suggests the potential use of such compounds in creating new antimicrobial agents to combat various pathogenic bacteria and fungi (Abdel-rahman et al., 2002).
Material Science Applications
In the field of material science, research has been conducted on the preparation and characterization of new photoactive polyamides containing urazole units. These studies have explored the potential of such compounds in the development of novel materials with specific photoactive properties, which could be useful in various technological applications (Mallakpour & Rafiee, 2007).
Dyeing Polyester Fibers
Research on novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers has shown that these compounds exhibit high efficiency in vitro for antioxidant, antitumor, and antimicrobial activities. The colored polyester fibers treated with these dyes could be applied as sterile and/or biological active fabrics used in various applications, demonstrating the compound's utility beyond biomedical applications (Khalifa et al., 2015).
properties
IUPAC Name |
5-(3,4-dimethylanilino)-N-(2,6-dimethylphenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-11-8-9-15(10-14(11)4)20-18-17(22-24-23-18)19(25)21-16-12(2)6-5-7-13(16)3/h5-10,17-18,20,22-24H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDPGWNLHAPNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2C(NNN2)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118549 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

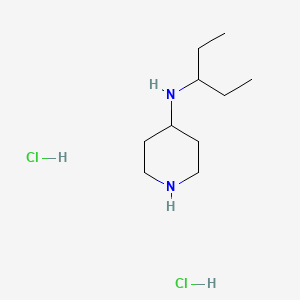
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2626930.png)
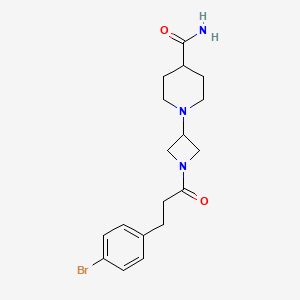
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B2626934.png)
![4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B2626935.png)
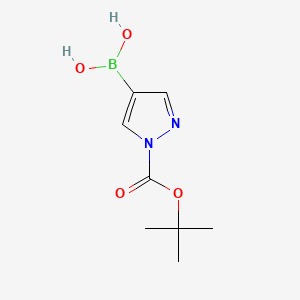
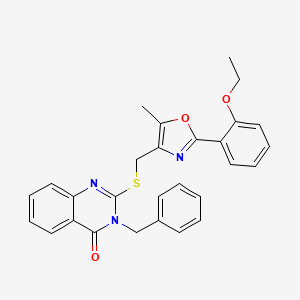
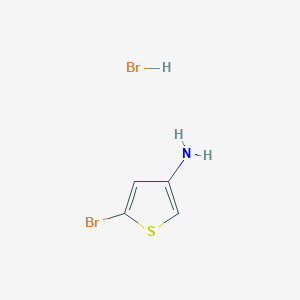
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2626941.png)
![3,6-diethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2626944.png)
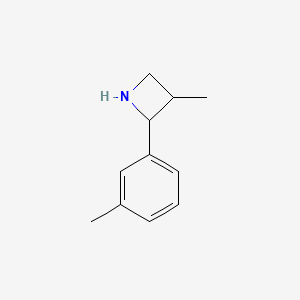
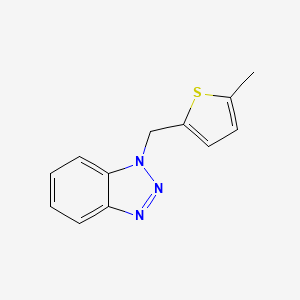
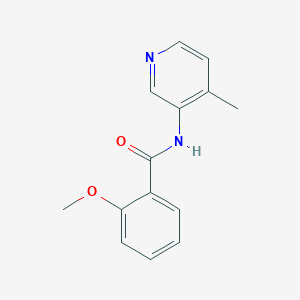
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)